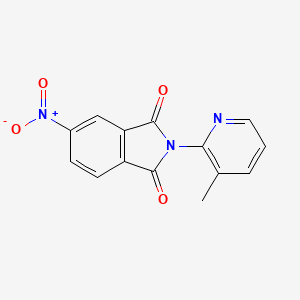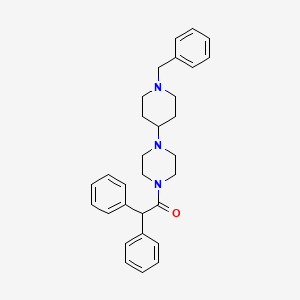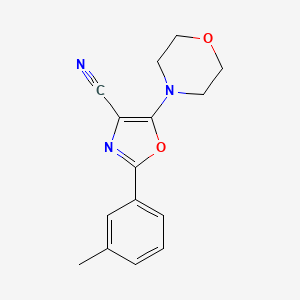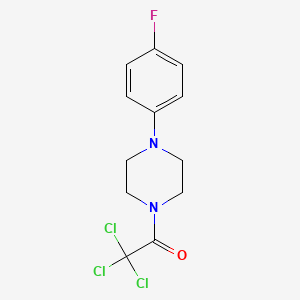
2-(3-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as MNID, is a chemical compound that has been widely studied for its potential applications in scientific research. MNID is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. In
Wirkmechanismus
The mechanism of action of 2-(3-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, this compound has been shown to have antibacterial properties, inhibiting the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize, and its yellow color makes it easy to detect in solution. It has also been shown to have a wide range of biological activities, making it useful for studying various cellular processes. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for further research on 2-(3-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use as a fluorescent probe for detecting protein-protein interactions in cells. Another area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, studies are needed to determine the optimal dosages and delivery methods for this compound in order to maximize its therapeutic potential.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. This compound has shown promise as a therapeutic agent for the treatment of inflammatory diseases and cancer, and further studies are needed to fully understand its potential.
Synthesemethoden
The synthesis of 2-(3-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione can be achieved through several methods, including the condensation of 2-aminomethylpyridine with 5-nitroisophthalic acid in the presence of acetic anhydride and pyridine. Another method involves the reaction of 2-aminomethylpyridine with 5-nitroisophthalic anhydride in the presence of triethylamine and acetonitrile. Both methods result in the formation of this compound as a yellow crystalline powder with a high yield.
Wissenschaftliche Forschungsanwendungen
2-(3-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. This compound has also been studied for its potential use as a fluorescent probe for detecting protein-protein interactions in cells.
Eigenschaften
IUPAC Name |
2-(3-methylpyridin-2-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-3-2-6-15-12(8)16-13(18)10-5-4-9(17(20)21)7-11(10)14(16)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUPEBBTDBKBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)



![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)

![3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)

![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)

![N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)
